![molecular formula C23H15Br2N B3330830 2,6-Bis(4-bromophenyl)-4-phenylpyridine CAS No. 74918-94-8](/img/structure/B3330830.png)
2,6-Bis(4-bromophenyl)-4-phenylpyridine
Overview
Description
2,6-Bis(4-bromophenyl)-4-phenylpyridine is a chemical compound with the empirical formula C18H11Br2NO2 . It is a solid substance .
Synthesis Analysis
The compound can be synthesized starting from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde . In one study, a new copolymer was synthesized via reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular weight of 2,6-Bis(4-bromophenyl)-4-phenylpyridine is 433.09 . The SMILES string representation of the molecule is O=C(O)C1=CC(C2=CC=C(Br)C=C2)=NC(C(C=C3)=CC=C3Br)=C1 .Chemical Reactions Analysis
The compound has been used in the synthesis of a new copolymer via Suzuki cross-coupling reactions . The copolymer was characterized by FT-IR and NMR spectroscopy .Physical And Chemical Properties Analysis
The compound is a solid . The maximum absorption peak for the polymer synthesized using this compound was 388 nm . The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV .Scientific Research Applications
Synthesis of Copper (II) Complexes
The compound can be used as a ligand in the synthesis of Copper (II) complexes . These complexes have been characterized using various techniques such as NMR, UV-Vis, FTIR spectroscopy, mass spectrometry, molar conductivity, and elemental analysis .
Antiproliferative Activity
The Copper (II) complexes synthesized using this compound as a ligand have shown significant antiproliferative activity . They have been found to have higher antiproliferative effects in all tested cancer cell lines compared to the positive control drug cisplatin .
Anticancer Drug Development
The compound can be used in the development of new anticancer drugs . Efforts have been made to study the pharmacological activities of newly synthesized derivatives of this compound .
Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial activity . They have been found to be effective against both Gram-positive and Gram-negative bacterial species .
Suzuki–Miyaura Coupling
The compound can potentially be used as an organoboron reagent in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds .
Molecular Docking Studies
Molecular docking studies can be carried out with this compound to study its binding mode with various receptors . This can help in the development of new drugs with improved efficacy and reduced side effects .
properties
IUPAC Name |
2,6-bis(4-bromophenyl)-4-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2N/c24-20-10-6-17(7-11-20)22-14-19(16-4-2-1-3-5-16)15-23(26-22)18-8-12-21(25)13-9-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLMNYOMARWOOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-bromophenyl)-4-phenylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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